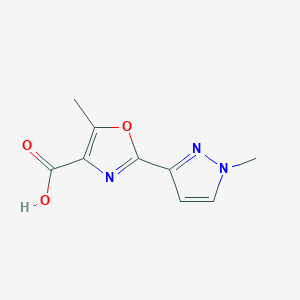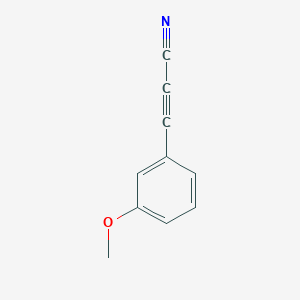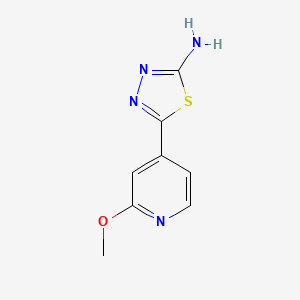
5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity .
Métodos De Preparación
The synthesis of 5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with an oxazole precursor under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. .
Aplicaciones Científicas De Investigación
5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism by which 5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole and oxazole derivatives. For example:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid: This compound has similar structural features but different biological activities.
5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid: Another related compound with distinct chemical properties and applications. The uniqueness of 5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid lies in its specific combination of pyrazole and oxazole rings, which can confer unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H9N3O3 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
5-methyl-2-(1-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)10-8(15-5)6-3-4-12(2)11-6/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
CQJYTUYCGSVXSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=NN(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)

![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)



![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)



![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)


